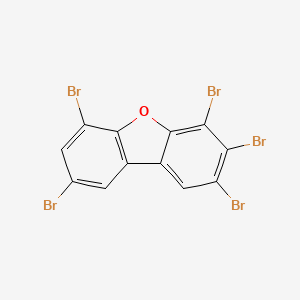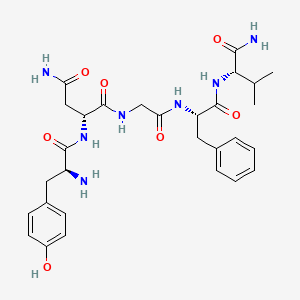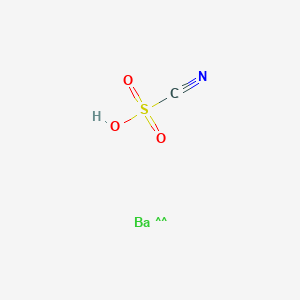
Sulfurocyanidic acid--barium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurocyanidic acid–barium (1/1) is a chemical compound that consists of sulfurocyanidic acid and barium in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurocyanidic acid–barium (1/1) typically involves the reaction of sulfurocyanidic acid with a barium salt, such as barium chloride. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of sulfurocyanidic acid–barium (1/1) may involve large-scale reactions using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurocyanidic acid–barium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of sulfurocyanidic acid–barium (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of sulfurocyanidic acid–barium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Sulfurocyanidic acid–barium (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of sulfurocyanidic acid–barium (1/1) involves its interaction with molecular targets and pathways in the system it is applied to. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors to modulate their activity.
Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction, to produce the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sulfurocyanidic acid–barium (1/1) include other barium salts and sulfurocyanidic acid derivatives. These compounds share some chemical properties but may differ in their specific applications and reactivity.
Uniqueness
Sulfurocyanidic acid–barium (1/1) is unique due to its specific combination of sulfurocyanidic acid and barium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
Sulfurocyanidic acid–barium (1/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important subject of study in various fields, including chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
304676-17-3 |
|---|---|
Molekularformel |
CHBaNO3S |
Molekulargewicht |
244.42 g/mol |
InChI |
InChI=1S/CHNO3S.Ba/c2-1-6(3,4)5;/h(H,3,4,5); |
InChI-Schlüssel |
KGINNICDOZCYOA-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)S(=O)(=O)O.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



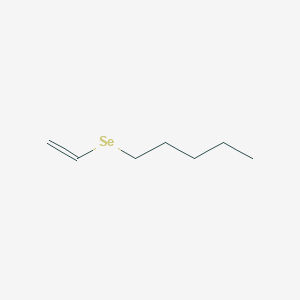
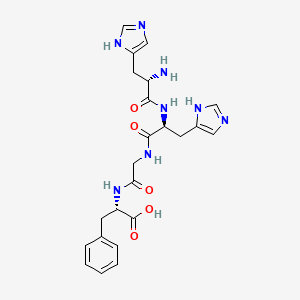
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
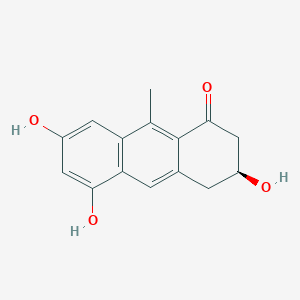
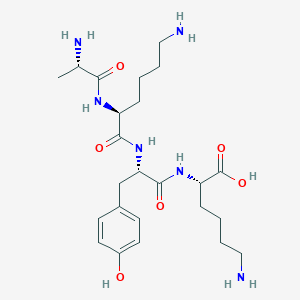
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
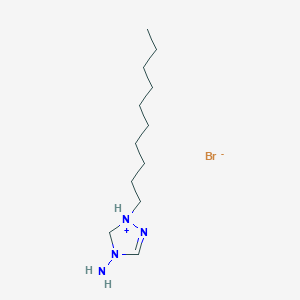

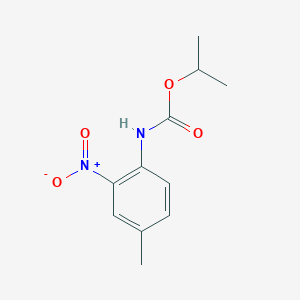
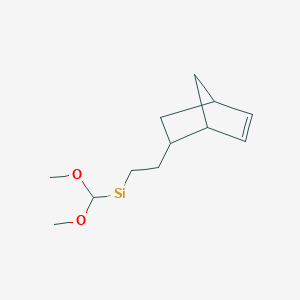
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
